molecular formula C4H3Cl3O2 B11710502 3,4,4-Trichloro-3-butenoic acid CAS No. 5593-85-1

3,4,4-Trichloro-3-butenoic acid

Cat. No.: B11710502
CAS No.: 5593-85-1
M. Wt: 189.42 g/mol
InChI Key: NYJXHEBDUWGESZ-UHFFFAOYSA-N
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Description

3,4,4-Trichloro-3-butenoic acid is a chlorinated organic compound with the molecular formula C4H3Cl3O2 It is characterized by the presence of three chlorine atoms and a double bond within its structure

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3,4,4-trichloro-3-butenoic acid exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds derived from this acid have shown significant cytotoxic activity against various cancer cell lines. For example, one study reported an IC50 value of 11.8 µM against MCF-7 human breast cancer cells .
  • Mechanism of Action : The anticancer activity is attributed to mechanisms such as G2 phase cell cycle arrest and induction of apoptosis through downregulation of survivin and activation of caspase-3 .

Mutagenicity Testing

The compound has been evaluated for mutagenic potential using the Salmonella typhimurium assay. Results indicated that certain derivatives possess mutagenic properties, which are crucial for assessing their safety in pharmaceutical applications .

Agrochemical Applications

This compound serves as a precursor in the synthesis of herbicides and pesticides. Its chlorinated structure enhances biological activity against various plant pathogens.

  • Synthesis of Agrochemicals : The compound can be transformed into more complex structures that exhibit herbicidal properties. For example, substituted amides derived from this acid have been tested for their effectiveness as herbicides .

Material Science Applications

In material science, this compound is explored for its potential use in developing polymers and coatings due to its reactive chlorine atoms.

  • Polymer Synthesis : The compound can participate in polymerization reactions to create chlorinated polymers with enhanced thermal stability and chemical resistance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalsAnticancer agentsIC50 values as low as 11.8 µM against MCF-7 cells
Mutagenicity testingDirect-acting mutagenicity observed
AgrochemicalsPrecursor for herbicidesEffective against plant pathogens
Material SciencePolymer developmentEnhanced thermal stability due to chlorination

Case Study 1: Anticancer Derivatives

A series of derivatives were synthesized from this compound and tested against various cancer cell lines. The results demonstrated that modifications to the compound's structure could significantly enhance its cytotoxicity.

Case Study 2: Herbicide Development

Research focused on the synthesis of chlorinated derivatives for agricultural use showed promising results in controlling weed growth while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3,4,4-Trichloro-3-butenoic acid involves nucleophilic substitution and prototropic allyl rearrangement. The compound’s chlorine atoms play a crucial role in its reactivity, allowing it to interact with various nucleophiles and undergo structural transformations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-Trichloro-3-butenoic acid is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This structure imparts distinct reactivity and makes it a valuable intermediate for synthesizing various derivatives and functional compounds .

Biological Activity

3,4,4-Trichloro-3-butenoic acid (TCBA) is a halogenated organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of TCBA's biological activity, including its cytotoxic effects, reactivity, and potential therapeutic applications.

TCBA is characterized by its three chlorine substituents and a double bond in its butenoic acid structure. Its molecular formula is C4H3Cl3O2\text{C}_4\text{H}_3\text{Cl}_3\text{O}_2, and it is known for its reactivity due to the presence of multiple halogen atoms.

Cytotoxicity

Research has indicated that TCBA exhibits significant cytotoxic properties against various cancer cell lines. A study demonstrated that TCBA derivatives showed varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
TCBAHeLa5.0
TCBAMCF-711.8
TCBAHCT1167.0

These findings suggest that TCBA and its derivatives could serve as potential anticancer agents due to their ability to induce apoptosis in cancer cells without significantly affecting normal cells .

The mechanism by which TCBA exerts its cytotoxic effects appears to involve the induction of oxidative stress and disruption of cellular signaling pathways. In particular, studies have shown that TCBA can lead to G2 phase cell cycle arrest and activate caspases involved in apoptosis . The downregulation of anti-apoptotic proteins such as survivin has also been implicated in its mechanism .

Case Studies

Several case studies have explored the biological activity of TCBA:

  • Anticancer Activity : In a study involving murine colon adenocarcinoma cell lines (MAC13 and MAC16), derivatives of TCBA were found to exhibit potent cytotoxicity with IC50 values ranging from 30 nM to 50 nM .
  • Insecticidal Properties : TCBA has also been evaluated for its larvicidal activity against Aedes aegypti, the vector for several viral diseases. The compound demonstrated significant efficacy with LC50 values indicating effective larvicidal action while showing low toxicity to mammalian cells .

Toxicological Profile

The toxicological profile of TCBA indicates that while it exhibits significant biological activity, it also warrants caution due to potential toxicity. Studies have shown mild behavioral effects in animal models at high doses, but no severe structural damage to vital organs was observed .

Properties

IUPAC Name

3,4,4-trichlorobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3O2/c5-2(4(6)7)1-3(8)9/h1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJXHEBDUWGESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971353
Record name 3,4,4-Trichlorobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5593-85-1
Record name 3,4,4-Trichlorobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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